Nickel(II) bromide bis(triphenylphosphine) Nickel(II) bromide bis(triphenylphosphine)
Brand Name: Vulcanchem
CAS No.: 14126-37-5
VCID: VC20948494
InChI: InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
SMILES: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](Br)Br
Molecular Formula: C36H30Br2NiP2
Molecular Weight: 743.1 g/mol

Nickel(II) bromide bis(triphenylphosphine)

CAS No.: 14126-37-5

Cat. No.: VC20948494

Molecular Formula: C36H30Br2NiP2

Molecular Weight: 743.1 g/mol

* For research use only. Not for human or veterinary use.

Nickel(II) bromide bis(triphenylphosphine) - 14126-37-5

CAS No. 14126-37-5
Molecular Formula C36H30Br2NiP2
Molecular Weight 743.1 g/mol
IUPAC Name dibromonickel;triphenylphosphane
Standard InChI InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Standard InChI Key QEKXARSPUFVXIX-UHFFFAOYSA-L
SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](Br)Br
Canonical SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[Br-].[Br-]

Chemical Identity and Structure

Nickel(II) bromide bis(triphenylphosphine), also known as dibromobis(triphenylphosphine)nickel(II), is a coordination complex with the molecular formula C₃₆H₃₀Br₂NiP₂ and a molecular weight of 743.07 g/mol . The structure consists of a central nickel(II) ion coordinated to two bromide anions and two triphenylphosphine (PPh₃) ligands. X-ray crystallography studies have revealed that the coordination geometry around the nickel center is tetrahedral, albeit distorted due to repulsion between the bromine atoms, resulting in an enlarged Br-Ni-Br angle of approximately 126° . The bond lengths have been measured as Ni-Br = 2.34 Å and Ni-P = 2.33 Å, indicating single bond character with no π bonding involvement . The bonding radius of tetrahedral nickel(II) in this complex has been determined to be 1.21 ± 0.01 Å . Notably, the formation of the coordinate link Ni-P has no significant effect on the P-C bond lengths or the C-P-C bond angles, suggesting that the hybridization of the phosphorus atoms remains unchanged upon coordination .

Physical Properties

The compound typically appears as a dark green crystalline powder or crystals . Its physical properties are summarized in Table 1.
Table 1: Physical Properties of Nickel(II) Bromide Bis(triphenylphosphine)

PropertyValueReference
AppearanceDark green crystalline powder or crystals
Molecular Weight743.07 g/mol
Melting Point219-223°C
Boiling Point360°C at 760 mmHg
SolubilitySoluble in acetone, benzene, THF, polar aprotic solvents (DMAc, DCM)
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Parametersa = 9.828 ± 0.002 Å, b = 37.178 ± 0.009 Å, c = 10.024 ± 0.003 Å, β = 114.65 ± 0.02°

Synthesis and Preparation Methods

Several procedures have been developed for the synthesis of nickel(II) bromide bis(triphenylphosphine), with variations in solvents, reaction conditions, and purification methods. The compound is typically prepared by reacting nickel(II) bromide with triphenylphosphine in suitable organic solvents under specific conditions.

Reaction Conditions and Considerations

The formation of the complex is sensitive to several experimental parameters:

  • Solvent Purity: The reaction requires dry solvents for optimal yields, as excessive water content can inhibit complex formation .

  • Reaction Time: Typically, 10 minutes of refluxing is sufficient for complete reaction .

  • Atmosphere: The synthesis is often performed under inert conditions (nitrogen or argon) to prevent degradation of the complex, which is somewhat air-sensitive .

  • Stoichiometry: The reaction typically employs a 1:2 molar ratio of nickel bromide to triphenylphosphine .

Applications in Organic Synthesis

Nickel(II) bromide bis(triphenylphosphine) has emerged as a valuable catalyst in various organic transformations, particularly in reactions involving carbon-carbon bond formation.

Cross-Coupling Reactions

The compound serves as an efficient catalyst for several types of cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organohalides .

  • Negishi Coupling: Coupling of organozinc compounds with organohalides or triflates .

  • Kumada-Corriu Coupling: Reaction of Grignard reagents with organohalides .
    These reactions are fundamental in the synthesis of complex organic molecules, pharmaceuticals, and materials science applications.

Polymerization Catalysis

Nickel(II) bromide bis(triphenylphosphine) functions as a polymerization catalyst for various monomers . The compound's ability to control polymerization processes makes it valuable in polymer chemistry research and industrial applications.

Other Catalytic Applications

Additional catalytic applications include:

  • C-X Bond Reduction: The complex catalyzes the reduction of carbon-halogen bonds .

  • Homocoupling of C-sp² Halides: Formation of symmetric biaryls through coupling of aryl halides .

  • Displacement of Aryl Halides: Substitution reactions involving aryl halides .

  • Oligomerization of Dienes: Controlled oligomerization of conjugated diene systems .

  • Desulfurization Reactions: When combined with lithium aluminum hydride, the complex forms a versatile reagent capable of reducing various carbon-sulfur bonds, including benzylic, aliphatic, and aryl types .

Reaction Mechanisms and Chemistry

The catalytic activity of nickel(II) bromide bis(triphenylphosphine) stems from its unique electronic and structural properties, which enable it to participate in various reaction mechanisms.

Mechanistic Pathways

Typical mechanistic pathways for reactions catalyzed by nickel(II) bromide bis(triphenylphosphine) include:

  • Oxidative Addition: The complex can insert into carbon-halogen bonds, forming an organonickel intermediate .

  • Transmetalation: Exchange of ligands between the organonickel species and an organometallic reagent.

  • Reductive Elimination: Formation of a carbon-carbon bond with regeneration of the catalyst.
    For desulfurization reactions involving the complex and lithium aluminum hydride, deuterium labeling experiments have shown that the reducing agent provides the hydrogen source . The mechanism is believed to involve coordination of the sulfur-containing substrate to the nickel center, followed by reduction and cleavage of the carbon-sulfur bond .

Spectroscopic Characteristics

Spectroscopic methods provide valuable insights into the structure and bonding in nickel(II) bromide bis(triphenylphosphine).

Spectral Data

The complex has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Key spectroscopic features include:

  • ¹H NMR: Characteristic signals for the aromatic protons of the triphenylphosphine ligands .

  • ³¹P NMR: Provides information about the phosphorus environment and coordination to nickel .

  • IR Spectroscopy: Shows bands corresponding to Ni-P and Ni-Br stretching vibrations, as well as characteristic triphenylphosphine modes .

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